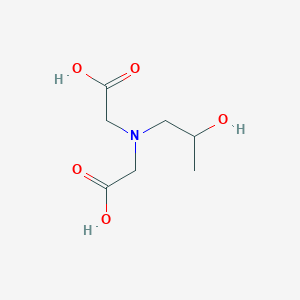Glycine, N-(carboxymethyl)-N-(2-hydroxypropyl)-
CAS No.: 59881-67-3
Cat. No.: VC7984365
Molecular Formula: C7H13NO5
Molecular Weight: 191.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 59881-67-3 |
|---|---|
| Molecular Formula | C7H13NO5 |
| Molecular Weight | 191.18 g/mol |
| IUPAC Name | 2-[carboxymethyl(2-hydroxypropyl)amino]acetic acid |
| Standard InChI | InChI=1S/C7H13NO5/c1-5(9)2-8(3-6(10)11)4-7(12)13/h5,9H,2-4H2,1H3,(H,10,11)(H,12,13) |
| Standard InChI Key | ZTBNQUVXPMQRHA-UHFFFAOYSA-N |
| SMILES | CC(CN(CC(=O)O)CC(=O)O)O |
| Canonical SMILES | CC(CN(CC(=O)O)CC(=O)O)O |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Formula
The IUPAC name for this compound is 2-[carboxymethyl(2-hydroxypropyl)amino]acetic acid, reflecting its glycine backbone substituted with a carboxymethyl group and a 2-hydroxypropyl moiety . Its SMILES notation, C(C(=O)O)N(CC(=O)O)O, encodes the connectivity of its functional groups, highlighting the central nitrogen atom bonded to both substituents . The molecular formula C₇H₁₃NO₅ corresponds to a molecular weight of 191.18 g/mol, as calculated from its constituent atoms .
Table 1: Key Identifiers of Glycine, N-(carboxymethyl)-N-(2-hydroxypropyl)-
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 59881-67-3 | |
| Molecular Formula | C₇H₁₃NO₅ | |
| Molar Mass | 191.18 g/mol | |
| SMILES | C(C(=O)O)N(CC(=O)O)O |
Structural Analysis
The compound’s structure features a glycine core (NH₂CH₂COOH) modified at the amino group. The carboxymethyl group (-CH₂COOH) introduces an additional carboxylic acid functionality, while the 2-hydroxypropyl group (-CH₂CH(OH)CH₃) contributes a hydroxyl-bearing alkyl chain . This dual substitution enhances its polarity and potential for hydrogen bonding, critical for interactions in aqueous environments . Comparative analysis with analogous compounds, such as N-(carboxymethyl)-N-hydroxyglycine (CAS 87339-38-6), suggests shared chelation behaviors due to the presence of multiple oxygen donor atoms .
Synthesis and Manufacturing
Purification and Characterization
Post-synthesis, purification likely employs recrystallization from polar solvents (e.g., water or ethanol) followed by column chromatography to isolate the product. Characterization via nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy would confirm the presence of characteristic functional groups, such as the hydroxyl (-OH) stretch at ~3300 cm⁻¹ and carboxylic acid (C=O) bands near 1700 cm⁻¹ .
Physicochemical Properties
Solubility and Stability
The compound’s high polarity, conferred by its carboxylic acid and hydroxyl groups, predicts high solubility in water and polar organic solvents (e.g., methanol, dimethyl sulfoxide). Stability studies on analogous compounds suggest susceptibility to hydrolysis under strongly acidic or basic conditions, necessitating storage in neutral, anhydrous environments .
Chelation Behavior
The carboxymethyl and hydroxypropyl groups act as multidentate ligands, enabling coordination with metal ions such as Ca²⁺, Mg²⁺, and Fe³⁺. This property mirrors the behavior of ethylenediaminetetraacetic acid (EDTA) derivatives, which are widely used in water treatment and pharmaceuticals to sequester metal impurities .
Table 2: Comparative Chelation Properties
| Compound | Key Functional Groups | Common Applications |
|---|---|---|
| Glycine, N-(carboxymethyl)-N-(2-hydroxypropyl)- | Carboxymethyl, Hydroxypropyl | Potential chelator |
| EDTA | Four carboxylate groups | Water softening, medicine |
| N-Hydroxyethylenediaminetriacetic acid | Hydroxyethyl, Carboxylate | Cosmetics, detergents |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume